Sinoacutine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Salutaridine is synthesized from the alkaloid ®-reticuline through the action of the enzyme salutaridine synthase . The conversion involves an oxidative cyclization reaction. The subsequent reduction of salutaridine to salutaridinol is catalyzed by the enzyme salutaridine reductase (SalR), with the reduction of NADPH to NADP+ .

Industrial Production Methods

Industrial production of salutaridine typically involves the cultivation of opium poppy plants and the extraction of the compound from the plant material. The biosynthetic pathway in the plant is harnessed to produce salutaridine in significant quantities .

Análisis De Reacciones Químicas

Product Yields from (S)-Reticuline (10-minute incubation with CYP3A4) :

| Product | Yield (nmol) |

|---|---|

| (+)-Corytuberine | 5 |

| (+)-Isoboldine | 15 |

| (−)-Pallidine | 7 |

| Sinoacutine | 15 |

This compound forms alongside stereoisomers, indicating non-stereoselective radical coupling. Similar yields are observed with (R)-reticuline but with inverted stereochemistry .

Catalytic Reaction Mechanisms

P450 enzymes oxidize reticuline to generate radical intermediates, enabling C–C or C–O bond formation (Fig. 4 in ). Key steps include:

-

Radical initiation : H-atom abstraction from reticuline’s phenolic hydroxyl group.

-

Coupling : Radical recombination at C10–C11 or C12–C13 positions.

-

Rearrangement : Formation of this compound’s aporphine scaffold .

pH Dependence :

-

pH 5–7 : Enhanced protonation stabilizes intermediates, favoring this compound.

-

pH >7 : Deprotonation shifts product distribution toward salutaridine.

Analytical Characterization

This compound is identified via tandem mass spectrometry (MS/MS) and two-dimensional TLC :

MRM Transitions for Detection :

| Analyte | Quantifier Transition (m/z) | Qualifier Transition (m/z) |

|---|---|---|

| This compound | 328 → 211 | 328 → 237 |

Reaction Optimization Insights

Recent advances in catalytic systems (e.g., electric field-enhanced reactions ) suggest potential to amplify this compound synthesis rates by 10⁵-fold through electrostatic stabilization of transition states .

Aplicaciones Científicas De Investigación

Salutaridine has several scientific research applications:

Mecanismo De Acción

Salutaridine exerts its effects through its role in the biosynthesis of morphine. It is converted to salutaridinol by the enzyme salutaridine reductase (SalR), which then undergoes further transformations to produce morphine . The molecular targets and pathways involved include the enzymes salutaridine synthase and salutaridine reductase .

Comparación Con Compuestos Similares

Similar Compounds

Thebaine: Another morphinan alkaloid present in the opium poppy.

Codeine: A morphinan alkaloid derived from thebaine.

Morphine: The end product of the biosynthetic pathway involving salutaridine.

Uniqueness

Salutaridine is unique due to its specific role as an intermediate in the biosynthesis of morphine. Its structure and reactivity are distinct from other morphinan alkaloids, making it a crucial compound in the production of pain management drugs .

Propiedades

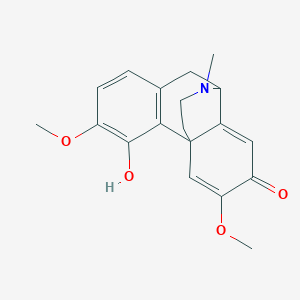

IUPAC Name |

3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRUVGBZQJVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.